2-Butoxy-5-chloro-1,3-difluorobenzene
Description
2-Butoxy-5-chloro-1,3-difluorobenzene (C₁₀H₁₁ClF₂O) is a halogenated aromatic ether characterized by a benzene ring substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, chlorine at position 5, and fluorine atoms at positions 1 and 3. This compound’s structure imparts unique physicochemical properties, including moderate polarity due to the electron-donating butoxy group and electron-withdrawing halogens.
Properties
IUPAC Name |
2-butoxy-5-chloro-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKGGKQWWXGSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-chloro-1,3-difluorobenzene typically involves the reaction of 2-chloro-5-fluorobenzene with butanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the butoxy group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents
Major Products
Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.
Reduction: 2-Butoxy-1,3-difluorobenzene.
Substitution: 2-Butoxy-5-amino-1,3-difluorobenzene or 2-Butoxy-5-thio-1,3-difluorobenzene
Scientific Research Applications
2-Butoxy-5-chloro-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Butoxy-5-chloro-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
*Calculated based on molecular formula. †Inferred from the butoxy group’s hydrophobicity and analogs .
Key Observations :
- Substituent Size and Polarity : The butoxy group in this compound introduces steric bulk and moderate polarity compared to bromine in analogs. This likely increases solubility in polar aprotic solvents (e.g., DCM) relative to purely halogenated derivatives .
- Boiling Points : Brominated analogs (e.g., 1-Bromo-2,3-difluorobenzene) exhibit higher boiling points (234°C) due to stronger van der Waals forces, whereas the butoxy variant may have a lower boiling point due to reduced molecular symmetry.
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